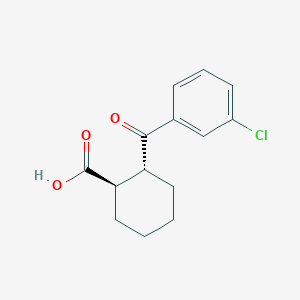
2-Chloro-3',5'-difluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,5'-difluorobenzophenone, also known as 2C-DFBP, is a synthetic organic molecule that has a wide range of applications in scientific research. It is a highly fluorinated benzophenone derivative with a chlorine atom attached to the benzene ring. It has been used in the synthesis of a variety of compounds, including heterocycles, polymers, and pharmaceuticals. 2C-DFBP is also known to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and antifungal activities.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development : One study focused on developing new derivatives of certain nitrobenzenes and dinitrobenzenes, which included the synthesis of compounds with fluorine-containing, electron-withdrawing substituents. This process reinforces the activation of halogen substituents towards nucleophilic attack, indicating a potential application in chemical synthesis and materials science (A. M. Sipyagin et al., 2004).
Electrochemical Studies : Another study examined the electrochemical reduction and carboxylation of halobenzophenones. This research is significant for understanding the electrochemical behavior of such compounds, which can be applied in fields like electrochemistry and material science (A. Isse et al., 2002).
Environmental Impact and Remediation Technologies : A study on the electro-oxidation of triclosan, a persistent organic pollutant, showed the formation of intermediate organo-chlorinated compounds. This research is crucial for understanding the environmental impact of such pollutants and for developing effective remediation technologies (C. Solá-Gutiérrez et al., 2019).
Molecular Structure and Spectroscopic Analysis : The vibrational and electronic properties of related compounds have been explored to provide insights into their molecular structure and reactivity. Such studies are valuable in fields like spectroscopy and molecular chemistry (K. Arulaabaranam et al., 2022).
Photochemistry and Synthetic Organic Chemistry : Research into the photochemical behavior of certain chloroacetophenones and benzoates reveals potential applications in synthetic organic chemistry. The selective photochemical reactions observed in these studies can be utilized for the synthesis of complex organic compounds (L. Plíštil et al., 2006).
Pharmaceutical and Biomedical Research : The synthesis and analysis of certain chloro and fluoro benzophenone derivatives have been carried out, highlighting their potential in pharmaceutical and biomedical research. These compounds could be useful in drug discovery and development (R. Satheeshkumar et al., 2017).
Propriétés
IUPAC Name |
(2-chlorophenyl)-(3,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJBQJLWYGAYNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641447 |
Source


|
| Record name | (2-Chlorophenyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3',5'-difluorobenzophenone | |
CAS RN |
746651-97-8 |
Source


|
| Record name | (2-Chlorophenyl)(3,5-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














